Ethyl 2-cyano-2-hydroxyacetate
Description
Chemical Name: (E)-Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No.: 3849-21-6 Synonyms: Ethyl cyano(hydroxyimino)acetate, ethyl cyanohydroxyiminoacetate, MFCD00002112 . Molecular Formula: C₅H₆N₂O₃ Structure: Features a cyano group (–CN), hydroxyimino (–NOH), and ethyl ester (–COOEt) moiety. This compound is notable for its α-cyano carbonyl structure, which enhances its reactivity in nucleophilic additions and condensation reactions.
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
ethyl 2-cyano-2-hydroxyacetate |
InChI |
InChI=1S/C5H7NO3/c1-2-9-5(8)4(7)3-6/h4,7H,2H2,1H3 |
InChI Key |
IYPJQABCLBFGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Peptide Coupling Reactions
Ethyl 2-cyano-2-hydroxyacetate is widely employed as an additive in carbodiimide-mediated peptide synthesis. It reacts with carbodiimides (e.g., DCC, DIC) to form stable active esters, minimizing racemization and side reactions .
Mechanism :
-
Activation : Carbodiimide reacts with the carboxyl group to form an unstable O-acylisourea intermediate.
-
Stabilization : Oxyma displaces the intermediate, generating a more hydrolytically stable active ester.
-
Amine Attack : The active ester reacts with the amine nucleophile, forming the peptide bond .
Key Data :
| Substrate | Coupling Reagent | Conditions | Yield | Racemization |
|---|---|---|---|---|
| Z-L-Phg + L-Val-OMe | DIC | DMF, rt | 81–84% | None |
| Amyloid β (39–42) | DCC | Solution phase | >90% | <0.1% |
Oxidation of the Hydroxy Group
The hydroxy group undergoes oxidation to form a ketone.
Reaction :
Conditions :
-
Oxidants : PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
-
Solvent : Dichloromethane (DCM) at 0–25°C.
Outcome :
-
High selectivity for ketone formation without ester or nitrile degradation.
Reduction of the Cyano Group
The nitrile group is reduced to a primary amine under catalytic hydrogenation or using LiAlH₄.
Reaction :
Conditions :
-
Catalyst : Pd/C or Raney Ni.
-
Solvent : Ethanol, 60°C, 12 h.
Applications :
-
Intermediate for bioactive amines or heterocycles.
Substitution Reactions
The hydroxy group participates in nucleophilic substitutions when activated.
Example :
-
Tosylation : Treatment with TsCl in pyridine yields the tosylate, which reacts with NaN₃ to form an azide.
Conditions :
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| Tosylation | TsCl, pyridine | DCM | 0°C → rt |
| Azidation | NaN₃ | DMF | 60°C |
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
Acidic Hydrolysis :
Basic Hydrolysis :
-
Reagents : NaOH in H₂O/EtOH.
-
Product : Sodium salt of 2-cyano-2-hydroxyacetic acid.
Cyclization Reactions
Under catalytic asymmetric conditions, nitrile-assisted cyclization forms heterocycles.
Example :
-
5-exo-dig Cyclization : Using OsO₄ and (DHQD)₂PHAL ligand, this compound derivatives form chiral phthalides .
Conditions :
| Catalyst | Ligand | Solvent | Temp | Yield |
|---|---|---|---|---|
| OsO₄ | (DHQD)₂PHAL | t-BuOH/THF/H₂O | rt | 20–75% |
Formation of Ureas and Carbamates
Through Lossen rearrangement, Oxyma derivatives synthesize ureas and carbamates without racemization .
Mechanism :
-
Activation : Carboxylic acid → acyloxy imidazole intermediate.
-
Rearrangement : Forms isocyanate, which reacts with amines .
Example :
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Ethyl 2-cyano-2-phenylacetate (CAS 444807-47-0)
- Key Difference: Phenyl group replaces the hydroxyimino substituent.
- Properties : Increased hydrophobicity due to the aromatic ring, altering solubility in polar solvents.
- Applications : Likely used in synthetic intermediates for pharmaceuticals or agrochemicals. Similarity score: 0.81 .
Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1)
- Key Difference: Cyclohexyl group instead of hydroxyimino.
- Properties : Enhanced steric bulk, reducing reaction rates in sterically sensitive reactions.
- Applications: Potential use in chiral synthesis or as a building block for complex molecules .
Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)
- Key Difference: Amino (–NH₂) group replaces hydroxyimino (–NOH).
- Properties: The amino group enables participation in Schiff base formation or urea derivatives.
- Safety: Limited hazard data, but amino groups may pose handling risks (e.g., sensitivity to oxidation) .
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)
- Key Difference : 2-Nitrobenzenesulfonyloxy (–ONs) group replaces hydroxyl (–OH).
- Reactivity : Acts as a recyclable coupling reagent in peptide synthesis. Byproducts (e.g., 2-nitrobenzenesulfonic acid) can be recovered and reused.
- Advantages : Improved reaction efficiency (yields >90%) and stereochemical retention in SPPS (solid-phase peptide synthesis) .
Ethyl 2-hydroxyacetate (CAS 623-50-7)
- Key Difference: Lacks the cyano group; contains only a hydroxyl (–OH) and ester (–COOEt).
- Properties: Lower molecular weight (104.10 g/mol vs. 142.11 g/mol for the cyano derivative), higher polarity, and reduced electrophilicity.
- Applications : Primarily used as a solvent or intermediate in esterification reactions .
Data Table: Comparative Analysis
Reactivity and Stability
- This compound: The α-cyano carbonyl structure enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). The hydroxyimino group may participate in tautomerism or coordination chemistry.
- Contrast with Ethyl 2-acetylheptanoate (CAS 24317-94-0): The absence of a cyano group in this compound reduces electrophilicity, limiting its utility in condensation reactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl 2-cyano-2-hydroxyacetate, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is commonly employed: (i) condensation of ethyl glyoxylate with cyanoacetic acid derivatives under acidic or basic catalysis, and (ii) hydroxylation via controlled oxidation. Optimize pH (pH 6–8) to minimize ester hydrolysis. Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Yield Considerations : Excess cyanating agents (e.g., KCN) can improve conversion but require careful quenching to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FTIR (C≡N stretch at ~2200 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, λ = 254 nm) with retention time ~8.2 min.
- Structural Confirmation : ¹H NMR (DMSO-d6): δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 5.10 (s, 1H, OH), δ 4.75 (s, 1H, CHCN) .
- Impurity Identification : GC-MS detects common byproducts like ethyl cyanoacetate (m/z 113) or unreacted glyoxylate esters .
Q. What solvent systems are optimal for recrystallizing this compound?
- Recrystallize from a 3:1 ethanol-water mixture at 0–5°C. The compound exhibits low solubility in non-polar solvents (e.g., hexane) but moderate solubility in ethyl acetate. Avoid prolonged heating to prevent ester degradation .
Advanced Research Questions
Q. How does this compound participate in peptide coupling reactions, and what mechanisms minimize racemization?
- Mechanistic Insight : The cyano and hydroxyl groups activate the α-carbon for nucleophilic attack by amino groups. Use coupling reagents like DCC or o-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) to form active esters, reducing racemization by stabilizing the oxazolone intermediate .
- Stereochemical Control : Maintain reaction temperatures below 0°C and use additives like HOBt (1-hydroxybenzotriazole) to suppress base-catalyzed epimerization .
Q. What strategies resolve contradictory solubility data reported for this compound in polar vs. non-polar solvents?
- Data Reconciliation : Contradictions arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD. For polar solvents (e.g., DMSO), solubility increases with temperature (ΔHsol ~25 kJ/mol), while non-polar solvents show negligible dissolution regardless of conditions .
- Experimental Validation : Perform gravimetric analysis by saturating solvents at 25°C and filtering undissolved solids. Compare with computational COSMO-RS predictions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- DFT Approaches : Optimize geometries at the B3LYP/6-31G* level to calculate electrophilicity indices. The α-carbon exhibits high electrophilicity (ω = 3.8 eV), favoring attack by amines or alcohols. Solvent effects (e.g., dielectric constant of DMF) are modeled using the SMD continuum method .
- Transition-State Analysis : Identify key intermediates (e.g., tetrahedral adducts) using NBO analysis to guide catalyst design .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Comparison of Coupling Reagents for Peptide Synthesis
| Reagent | Racemization Risk | Byproduct Recyclability | Reference |
|---|---|---|---|
| o-NosylOXY | Low | High (91% recovery) | |
| DCC/HOBt | Moderate | Low | |
| HATU | Low | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
